molecular formula C10H14F2N2O3 B2690214 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide CAS No. 2305526-67-2

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide

Cat. No. B2690214
CAS RN: 2305526-67-2
M. Wt: 248.23
InChI Key: QPIGZHOPDZABFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide, also known as CFI-400945, is a small-molecule inhibitor that targets the protein kinase MELK (maternal embryonic leucine zipper kinase). MELK is a serine/threonine kinase that is overexpressed in various types of cancer, including breast, lung, and ovarian cancer. CFI-400945 has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide targets MELK, a protein kinase that is overexpressed in various types of cancer. MELK plays a role in cell proliferation, survival, and differentiation, making it an attractive target for anticancer therapy. 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide inhibits MELK activity by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to cell death. 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide also inhibits the proliferation of cancer cells by inducing cell cycle arrest in the G2/M phase.

Advantages and Limitations for Lab Experiments

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide has several advantages as a potential anticancer agent. It has shown efficacy in preclinical models of various types of cancer, including breast, lung, and ovarian cancer. It targets MELK, a protein kinase that is overexpressed in many types of cancer, making it a promising therapeutic target. However, there are also limitations to the use of 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. Additionally, the mechanism of action of 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide is not fully understood, and further research is needed to elucidate its effects on downstream targets.

Future Directions

There are several potential future directions for research on 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell survival and proliferation. Another area of research is the identification of biomarkers that can predict response to 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide, which could help to personalize treatment for individual patients. Additionally, further studies are needed to investigate the safety and efficacy of 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide in clinical trials, and to determine its potential as a therapeutic agent for various types of cancer.

Synthesis Methods

The synthesis of 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide involves several steps, starting with the reaction of N-methylpyrrolidin-3-one with ethyl 2,2-difluoroacrylate to form the intermediate compound 2,2-difluoro-3-(N-methylpyrrolidin-3-yl)acrylic acid ethyl ester. This intermediate is then reacted with 3-hydroxyprop-2-enoyl chloride to form the final product, 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide.

Scientific Research Applications

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide has been extensively studied in preclinical models of cancer, including breast, lung, and ovarian cancer. In vitro studies have shown that 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide inhibits the growth of cancer cells and induces apoptosis (programmed cell death). In vivo studies have demonstrated that 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide reduces tumor growth and increases survival in mouse models of breast and ovarian cancer.

properties

IUPAC Name

2,2-difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2O3/c1-3-7(15)14-5-4-9(17,6-14)10(11,12)8(16)13-2/h3,17H,1,4-6H2,2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIGZHOPDZABFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1(CCN(C1)C(=O)C=C)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide

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